molecular formula C22H19N3O3 B2831593 2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-99-7

2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B2831593
CAS RN: 899984-99-7
M. Wt: 373.412
InChI Key: CEWSQHZTOICNSG-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design . The synthesis of these compounds was carried out under room temperature conditions, providing the desired products with moderate to good yields .

Scientific Research Applications

Chemical Transformation and Ring Structure Studies

  • Research has shown the transformation of certain benzoxazepines into spirobenzoxazoles, involving similar structural compounds to the one . This process highlights the potential of such compounds in studying ring transformation and chemical reactivity (Kurasawa et al., 1988).

Antimicrobial Activity

  • A study synthesized new pyridine derivatives, including compounds structurally similar to 2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol, and evaluated their antimicrobial activity. This suggests potential applications in antimicrobial research (Patel et al., 2011).

Molecular Docking and Quantum Chemical Calculations

  • Molecular structure, spectroscopic data, and quantum chemical calculations of related compounds have been conducted, providing insights into the theoretical and computational aspects of such molecules. These studies are crucial for understanding the electronic properties and potential biological interactions (Viji et al., 2020).

Cancer Research and Topoisomerase Inhibition

  • Research into novel terpyridine-skeleton molecules, including similar chemical structures, has shown potential in inhibiting tumor growth and metastasis. Such studies indicate the role of these compounds in cancer research, particularly in the development of new therapeutic agents (Kwon et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its potential as a TRK inhibitor . Additionally, new synthetic strategies could be developed to improve the yield and selectivity of the synthesis process .

properties

IUPAC Name

2-methoxy-4-(5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-21-11-14(8-9-19(21)26)17-12-18-16-6-2-3-7-20(16)28-22(25(18)24-17)15-5-4-10-23-13-15/h2-11,13,18,22,26H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWSQHZTOICNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CN=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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